2-Chloro-1H-indole-3-carbonitrile: Structural Profile and Synthetic Utility
2-Chloro-1H-indole-3-carbonitrile: Structural Profile and Synthetic Utility
This guide provides an in-depth technical analysis of 2-chloro-1H-indole-3-carbonitrile , a specialized heterocyclic scaffold used primarily as a "warhead" intermediate in the synthesis of kinase inhibitors and fused polycyclic heterocycles.
Executive Summary
2-Chloro-1H-indole-3-carbonitrile (CAS: 156136-56-0) is a bifunctional indole derivative characterized by a highly reactive electrophilic center at the C2 position and an electron-withdrawing nitrile group at the C3 position. Unlike simple indoles which are nucleophilic at C3, this molecule reverses the electronic bias of the pyrrole ring, making the C2-chlorine atom susceptible to Nucleophilic Aromatic Substitution (
Chemical Identity & Physicochemical Properties
Identification
| Property | Data |
| CAS Number | 156136-56-0 |
| IUPAC Name | 2-chloro-1H-indole-3-carbonitrile |
| Molecular Formula | |
| Molecular Weight | 176.60 g/mol |
| SMILES | N#CC1=C(Cl)NC2=CC=CC=C21 |
| Appearance | Off-white to pale yellow crystalline solid |
Structural & Electronic Characteristics
-
Dipole Moment: The molecule exhibits a strong dipole moment directed towards the C3-nitrile group. This electron-withdrawing effect (
, ) significantly decreases the electron density at C2. -
Acidity (NH): The
of the N1-proton is lower (more acidic) than unsubstituted indole ( ) due to the inductive stabilization of the conjugate base by the C3-nitrile and C2-chlorine. -
Electrophilicity: The C2 position is an "imino-chloride" equivalent, activated for displacement.
Synthetic Pathways
The synthesis of 2-chloro-1H-indole-3-carbonitrile is not typically achieved by direct chlorination of indole-3-carbonitrile due to regioselectivity issues. The most robust industrial route proceeds via the Vilsmeier-Haack functionalization of oxindole (indolin-2-one).
Primary Route: The Vilsmeier-Oxindole Approach
This pathway ensures regiocontrol, placing the chlorine at C2 and the carbon chain at C3 simultaneously.
-
Chloroformylation: Treatment of oxindole with phosphorus oxychloride (
) and dimethylformamide (DMF) yields 2-chloro-1H-indole-3-carbaldehyde . The converts the amide carbonyl to a chloro-imine (chloroindolenine), while the Vilsmeier reagent formylates the C3 position. -
Oxime Formation: The aldehyde is condensed with hydroxylamine hydrochloride (
) to form the corresponding oxime. -
Dehydration: The oxime is dehydrated to the nitrile using thionyl chloride (
) or acetic anhydride, yielding the target 2-chloro-1H-indole-3-carbonitrile .
Visualization of Synthesis
Figure 1: Step-wise synthesis from commercially available oxindole precursors.
Reactivity Profile
The core value of this scaffold lies in its divergent reactivity . It serves as a linchpin where the C2-Cl and C3-CN groups can be manipulated independently or cooperatively.
Nucleophilic Aromatic Substitution ( ) at C2
The C3-nitrile group is critical here. By withdrawing electron density from the
-
Amination: Reaction with primary/secondary amines yields 2-aminoindole-3-carbonitriles .
-
Thiolation: Reaction with thiols (in the presence of
) yields 2-thioindole derivatives. -
Mechanism: Addition-Elimination.
Nitrile Transformations at C3
-
Cyclization: Reaction with sodium azide (
) generates the tetrazole ring, a bioisostere for carboxylic acids. -
Hydrolysis: Conversion to indole-3-carboxamide or carboxylic acid under acidic/basic conditions.
Annulation (Ring Fusion)
Reacting the 2-chloro derivative with bifunctional nucleophiles (e.g., hydrazines, amidines) leads to fused tricyclic systems such as pyrimido[4,5-b]indoles , which are privileged scaffolds in oncology.
Reactivity Map
Figure 2: Divergent reactivity pathways available from the 2-chloro-3-cyano core.
Experimental Protocol: Displacement
Objective: Synthesis of 2-(benzylamino)-1H-indole-3-carbonitrile. This protocol validates the electrophilic nature of the C2 position.[1]
-
Preparation: In a 25 mL round-bottom flask, dissolve 2-chloro-1H-indole-3-carbonitrile (1.0 equiv, 1.0 mmol) in anhydrous DMSO (3.0 mL).
-
Reagent Addition: Add benzylamine (1.2 equiv, 1.2 mmol) and diisopropylethylamine (DIPEA) (2.0 equiv).
-
Reaction: Heat the mixture to 80–100°C under an argon atmosphere. Monitor by TLC (usually 2–4 hours).
-
Note: The spot for the starting material (less polar) will disappear, replaced by a lower
fluorescent spot.
-
-
Workup: Cool to room temperature. Pour into ice-water (20 mL). The product typically precipitates.
-
Purification: Filter the solid, wash with water and cold hexanes. Recrystallize from Ethanol/Water if necessary.
Medicinal Chemistry Applications
Kinase Inhibition (TRK/JAK)
The 2-aminoindole-3-carbonitrile motif mimics the hinge-binding region of ATP. The nitrile group often engages in hydrogen bonding with residues like Lysine or Aspartic acid within the kinase active site, while the indole core provides hydrophobic scaffolding.
-
Reference Case: Compound C11 (TRK inhibitor) utilizes this core to arrest cell cycles in NTRK-fusion driven cancers.
Antiviral Agents
Substituted indole-3-carbonitriles have shown potency against Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV, where the nitrile group fits into a specific hydrophobic pocket of the enzyme.
Safety & Handling
-
Hazards:
-
Acute Toxicity: Harmful if swallowed or inhaled (H302+H332).
-
Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
-
Cyanide Release: Under strongly acidic conditions or combustion, may release trace hydrogen cyanide (HCN).
-
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of nitrile or C-Cl bond over long periods).
References
-
Synthesis of 2-chloro-3-formylindoles: Meth-Cohn, O., & Stanforth, S. P. (1981). The Vilsmeier–Haack Reaction of Indoles. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Nucleophilic Substitution (
) on Indoles: Iqbal, M. A., et al. (2019). Base-Promoted Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles. Molecules, 24(6), 1156. Link -
TRK Inhibitor Development: Zhang, M., et al. (2025).[1][2][3] Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry. Link
-
Indole-3-carbonitrile Properties: National Institute of Standards and Technology (NIST). 1H-Indole-3-carbonitrile Chemical Data. Link
-
Vilsmeier-Haack Mechanism: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[1][2][3][4][5][6][7] Link
